molecular formula C21H20FN3O2S B2825160 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 896054-66-3

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2825160
CAS RN: 896054-66-3
M. Wt: 397.47
InChI Key: CSSTZQJUDSABSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is known for its unique properties and has been studied extensively to understand its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Antinociceptive Activity

Research on derivatives of pyridazinone, which shares structural similarities with the specified compound, has demonstrated significant antinociceptive activities. In a study, compounds structurally related to pyridazinone were synthesized and tested for their antinociceptive efficacy using modified Koster's Test in mice, showing more potent effects than aspirin in many cases. This indicates the potential of such derivatives in pain management applications (Doğruer, Şahin, Ünlü, & Ito, 2000).

Herbicidal Activities

The compound's structural analogs have been investigated for their herbicidal properties, showing significant activity. For instance, 4-(3-Trifluoromethylphenyl)pyridazine derivatives, related to the core structure of the specified compound, exhibited potent herbicidal activities against various dicotyledonous plants, suggesting their utility in agricultural applications (Xu et al., 2008).

Anti-inflammatory and Analgesic Effects

Several studies have synthesized and evaluated derivatives of pyridazinones for their analgesic and anti-inflammatory properties. These studies found that certain derivatives were more effective than standard non-steroidal anti-inflammatory drugs (NSAIDs) in reducing pain and inflammation without causing significant gastric damage, suggesting potential for clinical use in treating inflammation and pain (Şahina, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004).

Antiproliferative Activities

New functionalized pyridine linked thiazole derivatives, which could be considered structurally related to the specified compound, have been synthesized and showed promising antiproliferative activities against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7). This suggests potential applications in developing anticancer therapies (Alqahtani & Bayazeed, 2020).

Metabolic Studies

Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insights into the biochemical pathways and potential toxicological profiles of related compounds. Understanding the metabolism of such compounds is crucial for assessing their safety and efficacy as pharmaceuticals or agrochemicals (Coleman, Linderman, Hodgson, & Rose, 2000).

properties

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-3-27-17-8-5-15(6-9-17)19-10-11-21(25-24-19)28-13-20(26)23-16-7-4-14(2)18(22)12-16/h4-12H,3,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSTZQJUDSABSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide

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